molecular formula C12H19NO3 B2639626 Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 2411177-85-8

Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B2639626
CAS No.: 2411177-85-8
M. Wt: 225.288
InChI Key: JOCXFHAYSWYBDR-BDAKNGLRSA-N
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Description

Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is a complex organic compound with significant interest in various scientific fields. This compound features a cyclopenta[b]pyrrole core, which is a bicyclic structure, and is functionalized with a tert-butyl ester group. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the cyclopenta[b]pyrrole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Functional Group Introduction: The introduction of the tert-butyl ester group is usually carried out via esterification reactions. This involves reacting the cyclopenta[b]pyrrole intermediate with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

    Oxidation: The final step involves the oxidation of the intermediate to introduce the keto group at the 3-position. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol, altering the compound’s properties.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Introduction of additional keto or hydroxyl groups

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various esters or amides

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3aR,6aS)-3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate
  • tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate stands out due to its specific functional groups and stereochemistry. These features confer unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCXFHAYSWYBDR-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)[C@H]2[C@@H]1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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